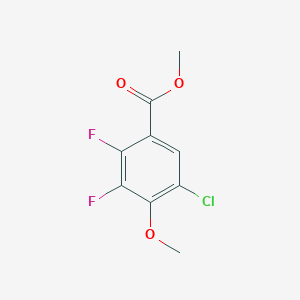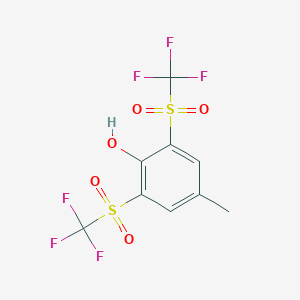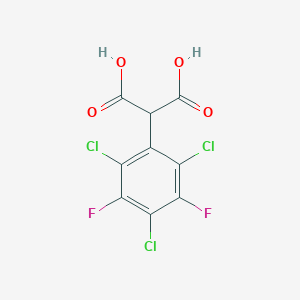
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester (DFBA) is an organic compound with a molecular formula of C11H14F2O3 and a molecular weight of 242.22 g/mol. DFBA is a colorless solid that is soluble in common organic solvents such as ethanol and methanol. DFBA is a widely used chemical compound for various scientific research applications due to its unique properties. In
Wirkmechanismus
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% acts as a Lewis acid in a variety of reactions. It can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. It can also act as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, it is also important to note that 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% is a toxic compound and should be handled with care in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research involving 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%. These include further studies into its anti-cancer, anti-inflammatory, and anti-microbial properties. Further research could also be conducted into its potential applications in the synthesis of new drugs and other organic compounds. Additionally, further research could be done to investigate the potential use of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% as a catalyst in various organic reactions.
Synthesemethoden
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% can be synthesized via a two-step reaction. The first step involves the reaction of 1,3-benzodioxole-5-acrylic acid with tert-butyl alcohol in the presence of sulfuric acid. The second step involves the reaction of the product of the first step with 2,2-difluorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has a variety of scientific research applications. It is used as a reagent in organic syntheses, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as a starting material in the synthesis of various pharmaceuticals and other organic compounds.
Eigenschaften
IUPAC Name |
tert-butyl (E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2O4/c1-13(2,3)20-12(17)7-5-9-4-6-10-11(8-9)19-14(15,16)18-10/h4-8H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHCSFRKJNBVAO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)


